4-Methylazepan-4-OL

Description

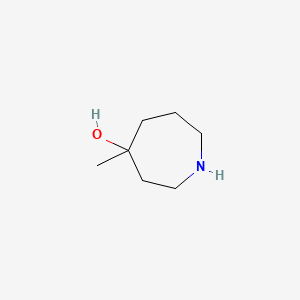

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)3-2-5-8-6-4-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSFCKJOSCESDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Laboratory-Scale Synthesis Approaches

A prevalent strategy involves the Tiffeneau–Demjanov rearrangement, where a 4-(aminomethyl)-1-methylpiperidin-4-ol (B1276600) intermediate undergoes diazotization followed by ring expansion to form the desired azepan-4-one (B24970), which can then be reduced to the target alcohol. patsnap.com This multi-step process, while effective, requires careful control of reaction conditions to achieve good yields. patsnap.com

Key Precursors and Starting Materials

The selection of appropriate starting materials is crucial for the efficient synthesis of the azepane ring. The seven-membered ring is often constructed from smaller, cyclic precursors through ring-expansion reactions. researchgate.net

A primary and well-documented precursor for the synthesis of the 4-Methylazepan-4-OL backbone is 1-Methylpiperidin-4-one. patsnap.com This six-membered heterocyclic ketone serves as a versatile starting point for a multi-step synthesis that expands the piperidine (B6355638) ring into an azepane ring.

The synthesis proceeds through several key steps:

Nitromethane (B149229) Condensation: 1-Methylpiperidin-4-one is reacted with nitromethane in the presence of a base, such as potassium hydroxide. This reaction yields 1-methyl-4-(nitromethyl)piperidin-4-ol (B6548959).

Reduction of Nitro Group: The resulting nitroalkanol intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine, forming 4-(aminomethyl)-1-methylpiperidin-4-ol. patsnap.com

Ring Expansion: The crucial ring expansion is achieved via a nitrite-mediated reaction. The 4-(aminomethyl)-1-methylpiperidin-4-ol is treated with sodium nitrite (B80452) in an acidic medium, such as glacial acetic acid, which leads to the formation of 1-methylazepan-4-one (B31119). patsnap.com This ketone can subsequently be reduced using standard reducing agents like lithium aluminum hydride to yield the final product, this compound.

Table 1: Reaction Parameters for Synthesis from 1-Methylpiperidin-4-one

| Step | Reagents & Conditions | Solvent | Yield | Reference |

| 1. Condensation | Nitromethane, KOH, Room Temp, 48 hrs | Methanol or Ethanol | 75-85% | |

| 2. Hydrogenation | Pd/C, H₂ (1–3 bar), 25-30°C, 20 hrs | THF or DCM | 80-90% | |

| 3. Ring Expansion | Sodium Nitrite, Glacial Acetic Acid, 0°C | Acetic Acid, Water | 87% (of ketone) | patsnap.com |

Innovative Organic Synthesis Techniques

While classical ring expansion methods are effective, modern organic synthesis seeks more efficient and novel strategies. For the construction of azepane frameworks, photochemical rearrangements represent an innovative approach. nih.gov

One such technique involves a formal [5+2] cycloaddition achieved through a two-step photochemical process. This method uses readily available pyrrolidinones and aldehydes to create densely functionalized azepin-4-ones, which are precursors to compounds like this compound. nih.gov Another advanced strategy employs a photochemical dearomative ring expansion of nitroarenes. Mediated by blue light at room temperature, this process converts a six-membered benzene (B151609) ring into a seven-membered azepane system, offering a rapid route to complex azepane structures from simple starting materials. researchgate.net These photobiocatalytic strategies represent a growing field, leveraging enzymes in conjunction with light to perform novel chemical transformations. nih.gov

Catalytic Processes in this compound Synthesis

Catalysis is fundamental to several steps in the synthesis of this compound and its parent ketone.

Hydrogenation: In the conversion of the 1-methyl-4-(nitromethyl)piperidin-4-ol intermediate, a heterogeneous catalyst is essential. Palladium on carbon (Pd/C) is commonly used to facilitate the reduction of the nitro group to an amine under a hydrogen atmosphere. The efficiency of this step is dependent on catalyst loading and hydrogen pressure.

Ring Expansion: The key ring expansion step is mediated by sodium nitrite in an acidic environment. patsnap.com While not a catalyst in the classical sense as it is consumed, it is the critical reagent that enables the transformation of the aminomethylpiperidine (B13870535) into the azepan-4-one through a diazotization and rearrangement sequence. patsnap.com

Photoredox Catalysis: Modern synthetic approaches increasingly utilize photoredox catalysis for the construction of azepane rings. doi.orgprinceton.edu These methods can involve the transformation of allylic alcohol-containing piperidines into azepanes or the cyclization of N-allyl sulfonamides. doi.org The interplay between soluble molecular catalysts and solid material surfaces is an area of active research, showing that some processes benefit from a cycle where the catalyst transitions between states to activate different parts of the reaction. mit.edu

Ring Construction and Functionalization Strategies

The construction of the seven-membered azepane ring is a significant challenge in synthetic chemistry. nih.gov Key strategies include:

Ring-Expansion Reactions: As detailed previously, expanding a six-membered piperidine ring is a common and effective method. researchgate.netpatsnap.com This approach leverages the stability and availability of the piperidine precursor.

Ring-Closing Reactions: Building the ring from an acyclic precursor via intramolecular cyclization is another foundational strategy. This can include methods like reductive amination or olefin metathesis. princeton.edu

Innovative Cycloadditions: A photochemical formal [5+2] cycloaddition provides a modern route to functionalized azepinones from pyrrolidinones and aldehydes. nih.gov

Temporary-Bridge Strategy: For enantioselective synthesis, a "temporary-bridge" strategy has been developed. This organocatalyzed domino reaction assembles multiple chemical bonds and stereocenters with high selectivity, leading to bicyclic intermediates that can be converted into highly functionalized, optically active azepane derivatives. rsc.org

Couple-Close Construction: This strategy uses dual photoredox and nickel catalysis to form rings from bifunctional fragments, such as those containing alkyl halide and alcohol groups. princeton.edu This allows for the direct annulation of rings onto existing molecular scaffolds. princeton.edu

Once the azepane ring is constructed, functionalization can be achieved through various reactions. For instance, the ketone group in 1-methylazepan-4-one can be reduced to the hydroxyl group of this compound, or it can be used as a handle for further reactions, such as forming hydrazones for the synthesis of more complex structures. google.com

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. These analogs can feature substitutions on the azepane ring or the N-methyl group.

Ring-Substituted Analogs: Photochemical ring expansion of substituted nitroarenes provides access to C3- and C4-substituted azepanes. researchgate.net For example, using para-substituted nitroarenes leads to C4-substituted products, while meta-substituted starting materials can yield mixtures of C3- and C4-functionalized azepanes. researchgate.net

N-Substituted Analogs: The N-methyl group can be replaced with other substituents. For example, N-benzylazepan-4-one is a common analog used to enhance lipophilicity.

Complex Analogs: More complex derivatives are often synthesized for specific biological targets. An example is 1-((6-( Current time information in Bangalore, IN.Dioxolo[4,5-h]isoquinolin-7-yl)benzo[d] Current time information in Bangalore, IN.dioxol-5-yl)methyl)azepan-4-ol, synthesized as part of a series of potential dual topoisomerase inhibitors. acs.org Another example is 1-(4-tert-butylphenylsulfonyl)-4-methylazepan-4-ol, which features a bulky sulfonyl group on the nitrogen atom. ontosight.ai

Table 2: Examples of Substituted Azepane Analogs

| Compound Name | Key Structural Feature | Synthetic Context/Application | Reference |

| 1-Benzylazepan-4-one | N-benzyl group instead of N-methyl | Medicinal chemistry analog for lipophilicity | |

| C3/C4-Substituted Azepanes | Functional groups at ring positions 3 or 4 | Prepared via photochemical ring expansion | researchgate.net |

| 1-((6-( Current time information in Bangalore, IN.Dioxolo[4,5-h]isoquinolin-7-yl)benzo[d] Current time information in Bangalore, IN.dioxol-5-yl)methyl)azepan-4-ol | Complex polycyclic substituent on nitrogen | Investigated as a potential dual topoisomerase inhibitor for cancer therapy | acs.org |

| 1-(4-tert-butylphenylsulfonyl)-4-methylazepan-4-ol | N-(4-tert-butylphenylsulfonyl) group | Sulfonamide derivative with potential biological activity | ontosight.ai |

| 4-[(morpholin-4-yl)methyl]azepan-4-ol | Morpholinomethyl substituent at C4 | Synthetic building block | molport.com |

Chemical Reactivity and Reaction Mechanisms

Reactions of the Hydroxyl Moiety

The tertiary alcohol at the C4 position of the azepane ring is a significant site of chemical reactivity. Its transformations include derivatization, oxidation, reduction, and elimination, each governed by the structural and electronic properties of the molecule.

Alcohol Derivatizations

The hydroxyl group of 4-Methylazepan-4-ol can be converted into a variety of other functional groups, a common strategy for modifying molecular properties or for preparing intermediates for further synthesis.

One of the most common derivatizations is esterification . The hydroxyl group can react with carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) to form esters. For instance, in a related N-protected system, 1-(tert-butoxycarbonyl)-4-methylazepan-4-ol was successfully reacted with a thiazole (B1198619) carboxylic acid using the coupling agent PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to yield the corresponding ester google.com. This demonstrates the accessibility of the tertiary hydroxyl group for acylation, a reaction that can also be applied for the N-unsubstituted compound, provided the more nucleophilic secondary amine is protected or a selective acylation agent is used.

Another key derivatization involves converting the hydroxyl group into a sulfonate ester , such as a tosylate or mesylate. This is a standard method for transforming a poor leaving group (-OH) into an excellent one (-OTs, -OMs), thereby facilitating subsequent nucleophilic substitution or elimination reactions.

For analytical purposes, the hydroxyl group can be derivatized to enhance volatility or detectability. Chiral derivatizing agents like R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl) are used to create diastereomeric esters, which allows for the separation and quantification of enantiomers by techniques such as gas chromatography-mass spectrometry (GC-MS) nih.govnih.gov. Simpler reagents like acetic anhydride (B1165640) can also be used to form acetate (B1210297) esters for analysis mdpi.com. Furthermore, derivatization with reagents like p-bromophenacyl bromide can tag the molecule with a heteroatom (bromine) for sensitive detection by methods like liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) rsc.org.

| Reaction Type | Reagent(s) | Product Type | Purpose | Reference(s) |

| Esterification | Carboxylic Acid, PyBOP | Carboxylate Ester | Synthetic Intermediate | google.com |

| Sulfonylation | TsCl, Pyridine (B92270) | Tosylate Ester | Activate -OH as Leaving Group | General |

| Acylation | Acetic Anhydride | Acetate Ester | Analytical Derivatization | mdpi.com |

| Chiral Derivatization | R-MTPCl | Diastereomeric Ester | Enantiomeric Analysis | nih.govnih.gov |

| Halogen Tagging | p-Bromophenacyl Bromide | Bromo-ester | Elemental Analysis | rsc.org |

Table 1: Examples of Alcohol Derivatization Reactions.

Oxidation and Reduction Pathways

The behavior of this compound under oxidative or reductive conditions is largely dictated by the nature of its tertiary alcohol.

Oxidation: Tertiary alcohols are inherently resistant to oxidation by common oxidizing agents such as chromium(VI) reagents (e.g., PCC, Jones reagent) or manganese dioxide (MnO₂). This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to proceed. Therefore, oxidation of the hydroxyl group in this compound is not expected under mild conditions and would require harsh reagents that cleave carbon-carbon bonds. While some sources note that azepan-4-ol (B112581) hydrochloride can undergo oxidation, specifics for a tertiary alcohol are not provided, suggesting this likely refers to reactions at the nitrogen atom or other parts of the molecule .

Reduction: The direct reduction of the hydroxyl group is not a feasible pathway. However, deoxygenation can be accomplished through a two-step process. First, the alcohol is converted into a sulfonate ester (e.g., a tosylate) as described previously. This derivative can then be reduced using a strong hydride agent, such as lithium aluminum hydride (LiAlH₄), which displaces the tosylate group to yield the corresponding 4-methylazepane.

Elimination Reactions

The tertiary alcohol of this compound can undergo dehydration (elimination of water) to form an alkene. This reaction is typically promoted by strong acids or specific dehydrating agents and proceeds via an E1 or E2 mechanism.

Under acidic conditions (e.g., H₂SO₄, H₃PO₄), the reaction likely follows an E1 mechanism . The hydroxyl group is first protonated to form a good leaving group (H₂O), which then departs to generate a tertiary carbocation at the C4 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

Alternatively, the elimination can be carried out under milder, non-acidic conditions using reagents like phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. This process follows an E2 mechanism . The POCl₃ first converts the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. The pyridine then acts as a base to abstract a proton from an adjacent carbon in a single, concerted step, leading to the formation of the alkene. A similar dehydration has been noted using titanium(IV) isopropoxide to yield a cyclic imine from a related amino alcohol google.com.

The elimination from this compound can theoretically yield two constitutional isomers, with the major product often predicted by Zaitsev's rule to be the more substituted, and therefore more stable, alkene.

| Product | Structure | Rule |

| 4-Methyl-2,3,6,7-tetrahydro-1H-azepine |  | Zaitsev Product (Major) |

| 4-Methyleneazepane |  | Hofmann Product (Minor) |

Table 2: Potential Alkene Products from Elimination of this compound. (Note: Structures are illustrative representations)

Reactions of the Azepane Ring System

The azepane ring, with its secondary amine, is a key site for transformations involving nucleophilic and electrophilic species, as well as reactions that alter the ring structure itself.

Nucleophilic and Electrophilic Transformations

The nitrogen atom of the azepane ring is the primary nucleophilic center and is readily functionalized.

N-Alkylation and N-Acylation: As a typical secondary amine, the nitrogen atom in this compound is nucleophilic and can react with various electrophiles.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides in the presence of a base, or through reductive amination with aldehydes or ketones organic-chemistry.orgresearchgate.net. This reaction is fundamental for building more complex molecular architectures. For example, related secondary amine azepane structures, such as nor-meptazinol, have been dimerized by connecting the nitrogen atoms with alkylene linkers, a process involving double N-alkylation nih.gov.

N-Acylation: The nitrogen can be readily acylated by acid chlorides or anhydrides to form stable amide derivatives dergipark.org.trmdpi.com. This reaction is often used to protect the amine or to introduce specific functional groups. A patent describes a multi-step synthesis where an N-acylation is a key step in forming an azepino[4,5-b]indol-4-one core structure rsc.org.

C-H Functionalization: Direct electrophilic attack on the C-H bonds of the saturated azepane ring is challenging. However, modern synthetic methods allow for such transformations. Transition-metal-catalyzed C-H functionalization, for example using rhodium catalysts, has been shown to selectively introduce substituents at specific positions on related N-protected piperidine (B6355638) rings, suggesting that similar strategies could be applied to the azepane system under the right conditions researchgate.net.

| Transformation | Reagent(s) | Functional Group Formed | Reference(s) |

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | organic-chemistry.orgnih.gov |

| N-Acylation | Acid Chloride, Base | Amide | dergipark.org.trrsc.org |

| C-H Functionalization | Rhodium Catalyst | C-C or C-X Bond | researchgate.net |

Table 3: Key Transformations of the Azepane Nitrogen and Ring.

Ring-Opening Reactions and Re-cyclization

The seven-membered azepane ring can participate in reactions that lead to its cleavage or rearrangement into other cyclic systems. These transformations are crucial in the synthesis of diverse heterocyclic structures.

Ring Expansion to Form Azepanes: Many synthetic routes to functionalized azepanes rely on the ring expansion of smaller, strained ring systems. While these are methods to form azepanes, they illustrate the dynamic relationship between different ring sizes.

The ring-opening of N-substituted gem-dihalocyclopropanes fused to a pyrrolidine (B122466) ring (forming a 2-azabicyclo[4.1.0]heptane system) can lead to the formation of halogenated dihydro-1H-azepines rsc.orgrsc.org.

A novel ring expansion of 2-azabicyclo[4.1.0]heptanes has been developed as an effective entry to 3,3-disubstituted azepanes, which are core structures in various drugs researchgate.net.

Similarly, the regioselective ring-opening of bicyclic azetidinium intermediates, derived from pyrrolidines, can yield 4-substituted azepanes researchgate.netresearchgate.net.

Ring-Opening and Re-cyclization: The azepane ring itself can undergo cleavage and subsequent re-cyclization. In the synthesis of polyhydroxylated azepanes, an intermediate was found to exist in equilibrium between the desired azepane and a bicyclic N,O-acetal, the formation of which involves an intramolecular nucleophilic attack of a hydroxyl group onto an iminium ion intermediate formed from the azepane ring nih.gov. This demonstrates a reversible ring-opening/re-cyclization process. Furthermore, ring contraction of seven-membered benzazepines to form indole (B1671886) derivatives has also been reported researchgate.net. Such rearrangements highlight the potential for skeletal reorganization of the azepane core under specific reaction conditions.

| Reaction Type | Precursor/Substrate | Product | Key Feature | Reference(s) |

| Ring Expansion | 2-Azabicyclo[4.1.0]heptane | Dihydroazepine/Azepane | Opening of fused cyclopropane | researchgate.netrsc.orgrsc.org |

| Ring Expansion | Pyrrolidine Derivative | 4-Substituted Azepane | Opening of azetidinium intermediate | researchgate.netresearchgate.net |

| Photochemical Ring Expansion | Nitroarene | Dihydroazepine -> Azepane | Dearomative nitrogen insertion | manchester.ac.uk |

| Intramolecular Re-cyclization | Polyhydroxy Azepane | Bicyclic N,O-Acetal | Reversible ring-opening/closing | nih.gov |

Table 4: Examples of Ring-Opening and Re-cyclization Reactions Related to the Azepane System.

Influence of Ring Strain on Reactivity

The seven-membered azepane ring in this compound possesses a moderate degree of ring strain compared to its five- and six-membered counterparts, pyrrolidine and piperidine, which are virtually strain-free. researchgate.net This strain arises from a combination of bond angle distortion from the ideal sp³ tetrahedral angle and torsional strain from eclipsing interactions of hydrogen atoms on adjacent carbons. Computational studies on cycloheptane (B1346806) and its heteroatom-containing derivatives, such as azepane, provide insight into the energetic consequences of this strain. google.comsmu.edu

The strain energy of a cyclic molecule is a critical factor in determining its stability and reactivity. google.com For instance, theoretical calculations have been employed to determine the strain energies of various seven-membered rings. While cycloheptane has a calculated strain energy of approximately 6.38 kcal/mol, the introduction of a heteroatom can alter this value. google.com The replacement of a carbon atom with a nitrogen atom to form azepane can cause a decrease in ring strain. google.com This is attributed to the different bond lengths and angles associated with the heteroatom, which can alleviate some of the torsional and angle strain. google.com

Table 1: Calculated Strain Energies of Seven-Membered Rings This table presents computationally derived strain energies for cycloheptane and related heterocyclic systems, illustrating the effect of heteroatom substitution on ring strain. The data is based on theoretical models and provides a comparative framework.

| Compound | Strain Energy (kcal/mol) - M06-2X | Strain Energy (kcal/mol) - MP2 |

| Cycloheptane | 5.69 | 6.38 |

| Azepane | 4.40 | 5.09 |

| Oxepane | 5.08 | 5.77 |

| Thiepane | 5.13 | 5.82 |

| Data sourced from computational studies on cycloalkane derivatives. google.com |

Reactivity of the Methyl Group

The methyl group at the C4 position of this compound is a non-polar, sterically demanding substituent that can influence the molecule's reactivity in several ways. While generally considered unreactive, the C-H bonds of a methyl group can undergo functionalization under specific, often harsh, reaction conditions.

Oxidation of methyl groups attached to heterocyclic rings is a known transformation, though it often requires potent oxidizing agents. For instance, reagents like selenium dioxide, sometimes in the presence of a co-oxidant like tert-butyl hydroperoxide, have been used for the oxidation of activated methyl groups on N-heterocycles. evitachem.com Such reactions typically proceed through radical mechanisms and can lead to the formation of aldehydes, carboxylic acids, or their derivatives. The reactivity of the methyl group in this compound would be influenced by the electronic nature of the azepane ring and the presence of the adjacent hydroxyl group.

Direct C-H bond functionalization is a modern synthetic strategy that could potentially be applied to the methyl group of this compound. google.comresearchgate.net These methods often employ transition metal catalysts or photoredox catalysis to activate otherwise inert C-H bonds, allowing for the introduction of new functional groups. researchgate.net The development of such a method for this compound would provide a direct route to novel derivatives without the need for de novo synthesis. However, the presence of the tertiary amine and tertiary alcohol within the same molecule presents a significant challenge in terms of selectivity, as these groups are also reactive and could compete in the functionalization reaction.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms for a molecule like this compound is crucial for predicting its behavior and for the rational design of new synthetic transformations. Due to the complexity of the system, computational chemistry plays a significant role in elucidating these mechanisms. smu.edunih.gov

The reaction pathways for cyclic amines and alcohols are well-documented and can be extrapolated to this compound. For example, the tertiary amine can undergo N-oxidation to form an N-oxide or participate in nucleophilic substitution reactions. The tertiary alcohol can be a leaving group in dehydration reactions, leading to the formation of an alkene, or it can be substituted under appropriate conditions.

One key reaction pathway for azepane derivatives is intramolecular cyclization. For instance, a quantum chemical topological study on the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles to form tetrazolo azepanes has revealed a pseudo-concerted mechanism. researchgate.net This study highlights that the formation of the azepane ring precedes the second cyclization event. researchgate.net Such detailed mechanistic insights are invaluable for understanding and controlling the stereochemical outcome of reactions.

Another important class of reactions involves the functionalization of the azepane ring itself. The direct α-lithiation and substitution of N-Boc protected azepane is known to be a low-yielding process, which has spurred the development of alternative strategies such as cross-coupling reactions of α-halo eneformamides derived from caprolactam. acs.org

Table 2: Key Reaction Types and Potential Products for this compound This table outlines potential reactions that this compound could undergo based on the reactivity of its functional groups and the azepane scaffold.

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide |

| Dehydration | Strong Acid, Heat | 4-Methyl-1,2,3,6,7,8-hexahydroazepine |

| Methyl Group Oxidation | SeO₂/TBHP | 4-Hydroxy-4-azepane-4-carbaldehyde |

| Ring-Opening | Nucleophilic attack | Substituted amino-alcohols |

| This table is illustrative and based on general principles of organic reactivity. |

Transition state theory is a cornerstone of understanding reaction kinetics and mechanisms. Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. whiterose.ac.ukcam.ac.uk For reactions involving azepane derivatives, transition state analysis can reveal the energetic barriers of different pathways and explain observed selectivities. whiterose.ac.uk

In a study on the intramolecular cycloaddition of azepanes, the transition state for the cyclization was identified, and the activation energy barrier was calculated. researchgate.netthieme-connect.de The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, provides a snapshot of the highest energy point along the reaction coordinate. researchgate.net For example, the activation energy for the cycloaddition of a benzyloxy derivative leading to a tetrazolo azepane was calculated to be 28.74 kcal mol⁻¹. thieme-connect.de

The analysis of transition states can also explain the influence of substituents on reactivity. For instance, the conformational preferences of the azepane ring and the steric and electronic effects of the methyl and hydroxyl groups in this compound would significantly impact the energy and geometry of transition states for its various reactions. A detailed computational analysis would be required to model the specific transition states for reactions such as dehydration or oxidation of this compound to provide quantitative predictions of its reactivity.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Methylazepan-4-OL, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals and for probing its conformational dynamics.

The proton NMR spectrum would feature signals for the N-methyl group, the C4-methyl group, the hydroxyl proton, and the diastereotopic protons of the azepane ring. The N-methyl protons would likely appear as a singlet, while the C4-methyl protons would also be a singlet. The hydroxyl proton's chemical shift can vary depending on concentration and solvent, often appearing as a broad singlet. The methylene (B1212753) protons of the azepane ring would present as complex multiplets due to geminal and vicinal couplings.

The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms of the azepane ring, the N-methyl carbon, and the C4-methyl carbon. The quaternary carbon at C4, bearing the hydroxyl and methyl groups, would be significantly deshielded. The chemical shifts of the other ring carbons would be influenced by their proximity to the nitrogen atom and the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3-2.5 (s) | ~45-50 |

| C4-CH₃ | ~1.2-1.4 (s) | ~25-30 |

| OH | Variable (broad s) | - |

| C2-H₂, C7-H₂ | ~2.5-2.8 (m) | ~55-60 |

| C3-H₂, C5-H₂ | ~1.5-1.9 (m) | ~35-40 |

| C6-H₂ | ~1.4-1.7 (m) | ~25-30 |

| C4 | - | ~70-75 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

To overcome the signal overlap in the ¹H NMR spectrum and to establish definitive structural connections, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY correlations would be expected between the geminal protons on each methylene group of the ring and between vicinal protons on adjacent methylene groups (e.g., between C2-H₂ and C3-H₂). This allows for the sequential assignment of the protons along the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.com It would be used to assign the carbon signals based on the previously assigned proton signals. For example, the proton signals of the N-methyl group would show a correlation to the N-methyl carbon signal. nanalysis.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, ROESY can help to determine the relative stereochemistry and preferred conformation of the ring. For instance, correlations between the C4-methyl protons and specific axial or equatorial protons on the azepane ring would indicate their through-space proximity.

The seven-membered azepane ring is known to be conformationally flexible, existing in a dynamic equilibrium between several chair and boat-like conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. nih.gov

By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of the ring proton signals. At high temperatures, rapid conformational interconversion would lead to averaged, sharp signals. As the temperature is lowered, the rate of interconversion slows down, which can lead to broadening of the signals and eventual decoalescence into separate signals for each conformer at the slow-exchange limit. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the ring inversion process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. uni-halle.de Such studies provide valuable insight into the conformational landscape of the this compound molecule.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The assignment of these bands to specific molecular motions is based on established group frequencies and comparison with the spectra of related compounds.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3600-3200 | Weak | Strong, Broad (IR) |

| C-H stretch (alkyl) | 2980-2850 | 2980-2850 | Strong (IR & Raman) |

| C-O stretch | 1200-1100 | Weak | Strong (IR) |

| C-N stretch | 1250-1020 | Moderate | Moderate (IR) |

| C-C stretch | 1200-800 | 1200-800 | Moderate (Raman) |

| O-H bend | 1420-1330 | Weak | Moderate, Broad (IR) |

| C-H bend (CH₃, CH₂) | 1470-1370 | 1470-1370 | Moderate (IR & Raman) |

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

IR and Raman spectroscopy are particularly useful for the rapid identification of key functional groups within a molecule.

Hydroxyl Group (O-H): A prominent and broad absorption band in the IR spectrum between 3600 and 3200 cm⁻¹ is a clear indicator of the presence of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgquimicaorganica.org In Raman spectroscopy, the O-H stretch is typically weak.

Alkyl Groups (C-H): Strong absorption bands in both IR and Raman spectra in the region of 2980-2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups. spectroscopyonline.com

Tertiary Alcohol (C-O): The C-O stretching vibration of a tertiary alcohol typically appears as a strong band in the IR spectrum in the range of 1200-1100 cm⁻¹. spectroscopyonline.com This band, along with the O-H stretch, confirms the presence of the tertiary alcohol functionality.

Tertiary Amine (C-N): The C-N stretching vibration of the tertiary amine within the azepane ring is expected to produce a moderate absorption in the IR spectrum, typically in the 1250-1020 cm⁻¹ region.

The combination of these characteristic vibrational bands provides strong evidence for the presence of the key functional groups in this compound and complements the structural information obtained from NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, MS is fundamental for determining its molecular weight and, with high-resolution instrumentation, its elemental formula.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.govpnnl.gov For this compound, with a chemical formula of C7H15NO, the theoretical exact masses of the neutral molecule and its common adducts (such as the protonated molecule, [M+H]+) can be calculated. These theoretical values serve as a benchmark for experimental HRMS data to confirm the compound's identity.

The ability of HRMS to distinguish between molecules with the same nominal mass but different elemental formulas is a key advantage. nih.gov An experimental measurement matching the theoretical monoisotopic mass of the protonated ion would provide strong evidence for the presence of this compound.

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₇H₁₅NO | 129.1154 |

| Protonated Molecule [M+H]⁺ | C₇H₁₆NO⁺ | 130.1232 |

| Sodiated Adduct [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.1051 |

Tandem mass spectrometry (MS/MS) is employed for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides valuable information about the molecule's connectivity and functional groups. youtube.comnih.gov For the protonated this compound ion ([M+H]⁺, m/z 130.1232), collision-induced dissociation (CID) would be expected to generate a characteristic fragmentation pattern based on its structure, which features a tertiary alcohol and a tertiary amine within a seven-membered ring.

Plausible fragmentation pathways for protonated this compound include:

Loss of Water: A common fragmentation for alcohols, involving the elimination of a neutral water molecule (H₂O) from the protonated precursor, would yield a carbocation with an m/z of 112.1126.

Loss of Methyl Group: Cleavage of the C-C bond could result in the loss of a neutral methyl radical (•CH₃), although this is more common in electron ionization. A more likely pathway in ESI would be the loss of methane (B114726) (CH₄) after rearrangement.

Ring Cleavage: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for cyclic amines. This would involve the breaking of C-C bonds within the azepane ring, leading to a variety of smaller, charged fragments that can help to piece together the original structure. For example, cleavage of the C2-C3 and C6-C7 bonds could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment ion.

The precise masses of these fragments, as determined by HRMS/MS, can be used to deduce their elemental compositions and propose fragmentation mechanisms. wvu.edumdpi.com

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Theoretical Fragment Mass (Da) | Proposed Structure of Fragment |

|---|---|---|---|---|

| 130.1232 | [M+H-H₂O]⁺ | H₂O (18.0106) | 112.1126 | Dehydrated azepane ring (iminium ion or carbocation) |

| 130.1232 | [M+H-CH₄]⁺ | CH₄ (16.0313) | 114.0919 | Fragment from methyl loss and rearrangement |

| 130.1232 | [C₅H₁₂N]⁺ | C₂H₄O (44.0262) | 86.0970 | Product of ring cleavage and rearrangement |

| 130.1232 | [C₄H₁₀N]⁺ | C₃H₆O (58.0419) | 72.0813 | Product of ring cleavage and rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. biointerfaceresearch.com The presence of chromophores—functional groups with π-electrons or non-bonding valence electrons, such as double bonds, aromatic rings, or carbonyl groups—is typically required for a molecule to absorb light in the 200–800 nm range. nih.gov

The structure of this compound consists solely of saturated C-C, C-H, C-N, C-O, and O-H single bonds. It lacks any conjugated systems or other traditional chromophores. Therefore, it is expected to be transparent in the UV-Vis region, showing no significant absorbance peaks. Any observed absorbance would likely be limited to the far-UV region (below 200 nm), corresponding to high-energy σ → σ* and n → σ* transitions.

X-ray Diffraction Studies

As of this writing, a search of crystallographic databases indicates that the crystal structure of this compound has not been reported. If single crystals were obtained, an X-ray diffraction study would be expected to reveal:

The conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair).

The precise bond lengths and angles of all atoms in the molecule.

The nature of intermolecular hydrogen bonding, likely involving the hydroxyl group as a donor and the nitrogen atom or the hydroxyl oxygen of a neighboring molecule as an acceptor.

| Crystallographic Parameter | Information Provided | Expected Finding for this compound |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice | To be determined experimentally |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit | To be determined experimentally |

| Molecular Conformation | 3D shape of the azepane ring | Likely a low-energy conformation such as a twist-chair |

| Hydrogen Bonding Network | Intermolecular interactions | O-H···N or O-H···O hydrogen bonds are highly probable |

Advanced Spectroscopic Approaches for Molecular Interactions

Beyond fundamental structural characterization, advanced spectroscopic methods can probe the specific molecular interactions of this compound. While not part of the core techniques for initial elucidation, methods such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, could provide detailed information about through-space proximity of atoms, helping to confirm the molecule's conformation in solution. Furthermore, specialized mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to study the gas-phase conformation of the ion and its interactions with solvent molecules or other analytes. These advanced approaches build upon the foundational data provided by MS, UV-Vis, and X-ray diffraction to create a more complete picture of the molecule's chemical behavior.

Stereochemistry and Conformational Analysis

Chirality and Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

A stereogenic center, or chiral center, is an atom, typically carbon, that is bonded to four different groups. copernicus.orgunifi.it The presence of such a center renders a molecule chiral, meaning it is non-superimposable on its mirror image. upenn.edu

In the case of 4-Methylazepan-4-ol, the carbon atom at the 4-position (C4) is bonded to four distinct substituents:

A methyl group (-CH₃)

A hydroxyl group (-OH)

A -CH₂-CH₂-NH- portion of the azepane ring

A -CH₂-CH₂-C(5)- portion of the azepane ring

Since the two pathways around the ring from C4 are not identical, the C4 atom is a stereogenic center. The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Generally, a molecule with 'n' stereogenic centers can have up to 2ⁿ stereoisomers. numberanalytics.com

| Substituent Number | Group |

| 1 | -OH (hydroxyl) |

| 2 | -CH₂CH₂NHCH₂CH₂- (azepane ring path 1) |

| 3 | -CH₂CH₂C₅H₂- (azepane ring path 2) |

| 4 | -CH₃ (methyl) |

The absolute configuration of a stereogenic center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. verachem.combeilstein-journals.org

The steps to assign the absolute configuration are as follows:

Assign Priorities: Each of the four groups attached to the stereogenic center is assigned a priority from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority. rsc.org If there is a tie, one moves to the next atoms along the chains until a point of difference is found. acs.org

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (4) is pointing away from the viewer.

Determine the Direction: The direction of the path from priority 1 to 2 to 3 is observed. If the path is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. beilstein-journals.org

For this compound, the priorities of the groups attached to C4 are:

-OH (Oxygen, atomic number 8)

-CH₂CH₂NH- (The nitrogen atom further down this path gives it priority over the other ring path)

-CH₂CH₂C₅- (Carbon)

-CH₃ (Carbon, but the other ring path has higher priority due to the nitrogen)

By applying the CIP rules, one can determine whether a specific enantiomer of this compound is (R)-4-Methylazepan-4-ol or (S)-4-Methylazepan-4-ol.

Conformational Isomerism and Dynamics

The seven-membered azepane ring is a flexible system that can exist in several non-planar conformations. verachem.com These different spatial arrangements, known as conformational isomers or conformers, can interconvert through the rotation of single bonds. beilstein-journals.org

The azepane ring, a seven-membered saturated heterocycle, exhibits significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), azepanes can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms. verachem.com The interconversion between these conformers generally has a low energy barrier. mdpi.com Computational studies on related seven-membered rings suggest that twist-chair and twist-boat conformations are often the most stable. acs.org

| Conformation | Description | Relative Stability (General) |

| Chair | Analogous to the cyclohexane chair, but more flexible. | Can be a low-energy conformer. |

| Boat | Analogous to the cyclohexane boat, often a higher energy conformer or a transition state. asianpubs.org | Generally less stable than chair/twist forms. |

| Twist-Chair/Twist-Boat | Puckered conformations that relieve some steric and torsional strain. | Often represent the global energy minima. copernicus.org |

The presence of substituents on the azepane ring significantly influences its conformational preferences. numberanalytics.com The substituents' size (steric effects) and electronic properties can favor one conformation over others. Current time information in Bangalore, IN. For instance, bulky substituents will tend to occupy positions that minimize steric strain, which is the repulsive interaction between electron clouds of nearby atoms. numberanalytics.com

In this compound, the methyl and hydroxyl groups at the C4 position play a crucial role in determining the ring's conformation. The molecule will likely adopt a conformation that minimizes the steric interactions involving these two groups. The hydroxyl group can also participate in intramolecular hydrogen bonding with the ring's nitrogen atom, which could further stabilize certain conformations. The interplay between the steric bulk of the methyl group and the potential for hydrogen bonding by the hydroxyl group will dictate the most stable conformer. rsc.org

The relative stability of different conformers is determined by their potential energy, which is influenced by several types of strain. rsc.org

Torsional Strain: Arises from the repulsion between electrons in bonds on adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations. nih.gov

Steric Strain: Occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. numberanalytics.com

Angle Strain: Results from the deviation of bond angles from their ideal values.

| Strain Type | Contributing Factors in this compound |

| Torsional Strain | Eclipsing interactions between C-H and C-C bonds around the ring. |

| Steric Strain | Repulsion between the axial/equatorial-like positions of the methyl and hydroxyl groups and other ring atoms. |

| Angle Strain | Deviation from ideal tetrahedral bond angles within the flexible seven-membered ring. |

| Other Interactions | Potential for intramolecular hydrogen bonding between the -OH group and the nitrogen atom. |

Methods for Conformational Analysis

The three-dimensional structure and conformational flexibility of cyclic molecules like this compound are critical to their chemical and physical properties. The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations. Determining the preferred conformations and the energy barriers between them requires sophisticated analytical techniques. This section details the primary computational and spectroscopic methods employed for the conformational analysis of azepane derivatives.

Computational Modeling and Molecular Dynamics

Computational chemistry provides powerful tools for exploring the potential energy surface of flexible molecules, identifying stable conformers, and understanding their dynamic behavior. These methods are particularly valuable for complex ring systems where experimental analysis alone may be insufficient.

Computational Modeling: Quantum mechanical (QM) and molecular mechanics (MM) methods are used to calculate the energies of different conformations. MM methods, such as MM2 and MM3, are faster and suitable for scanning a large number of potential structures, while QM methods like Density Functional Theory (DFT) provide more accurate energy calculations and are used to refine the geometries of the most stable conformers found by MM. researchgate.net For instance, in studies of related N-Boc-2-phenylazepane, computational methods were essential for understanding the stereochemical outcome of lithiation reactions. whiterose.ac.uk

Potential energy surface (PES) scans are performed by systematically changing key dihedral angles within the azepane ring to map out the energy landscape. This process identifies local and global energy minima, which correspond to stable or metastable conformations, and the transition states that connect them. For analogous carbonyl compounds, DFT calculations have been successfully used to explore the PES and identify factors like steric and dipole interactions that govern conformational preferences. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This technique provides a dynamic picture of conformational flexibility, showing how the molecule transitions between different shapes at a given temperature. MD simulations are frequently used to assess the stability of ligand-protein complexes and to explore the conformational space of flexible molecules in solution. nih.govresearchgate.net

In the study of polyhydroxylated azepanes, a combination of molecular mechanics, molecular dynamics, and Monte Carlo calculations was used alongside NMR data to analyze their flexible conformations. rsc.orgresearchgate.net Similarly, MD simulations have been applied to investigate the binding stability of complex azepine derivatives, such as dibenzo-azepine-dione derivatives, revealing how specific conformations are stabilized within biological targets. nih.gov For benzophenone (B1666685) derivatives containing an azepane moiety, MD simulations helped to describe their stable binding modes within enzyme active sites by analyzing conformational changes over time. mdpi.com

The data below illustrates typical parameters and findings from MD simulations on related heterocyclic systems.

| System | Simulation Software | Force Field | Simulation Time | Key Finding |

|---|---|---|---|---|

| Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives | GROMACS | Not Specified | Not Specified | Analysis of binding affinity and stability in complex with target proteins. nih.gov |

| Oxazepane amidoacetonitrile derivatives | Not Specified | Not Specified | 40 ns | Investigated binding stability and identified key interacting residues in the MALT1 enzyme. researchgate.net |

| Benzophenone-azepane derivatives | Not Specified | Not Specified | Not Specified | Revealed stable binding modes and conformational adjustments within AChE and BChE active sites. mdpi.com |

| Polyhydroxyazepanes | Not Specified | Not Specified | Not Specified | Demonstrated significant molecular flexibility and identified multiple accessible conformers. rsc.orgresearchgate.net |

Spectroscopic Techniques (e.g., D-NMR, ECD)

Spectroscopic methods provide experimental data that is complementary to computational results, offering real-world insights into molecular structure and dynamics in solution.

Dynamic NMR (D-NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis. For flexible molecules like this compound, the interconversion between different ring conformations can be rapid on the NMR timescale at room temperature, resulting in averaged signals. Dynamic NMR (D-NMR) involves recording NMR spectra at various temperatures. libretexts.org By lowering the temperature, the rate of conformational exchange can be slowed to the point where signals for individual conformers become distinct. Analyzing the changes in the spectra as a function of temperature (lineshape analysis) allows for the determination of the energy barriers (ΔG‡) for ring inversion and other dynamic processes. libretexts.org

Techniques such as 2D EXSY (Exchange Spectroscopy) can directly identify atoms that are exchanging between different chemical environments due to conformational changes. libretexts.org Furthermore, Nuclear Overhauser Effect (NOE) measurements provide information about through-space distances between protons, which is invaluable for determining the relative stereochemistry and preferred conformation in solution. For example, 2D-NMR techniques including COSY, HMBC, and NOESY have been instrumental in assigning the structure and stereochemistry of substituted oxo-azepines. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy: Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. vulcanchem.com It is exceptionally sensitive to the absolute configuration and conformation of chiral molecules. Since this compound is chiral, its enantiomers will produce mirror-image ECD spectra. The sign and intensity of the ECD bands (known as Cotton effects) are highly dependent on the three-dimensional arrangement of the chromophores within the molecule.

The application of ECD in structural elucidation often involves comparing the experimental spectrum with spectra predicted computationally using time-dependent DFT (TD-DFT) calculations for different possible conformers. mdpi.com A good match allows for the confident assignment of the absolute configuration. This combined experimental and computational approach has been successfully used for various chiral azepine derivatives, such as 6,7-dihydro-5H-dibenz[c,e]azepines, where the twist of the biphenyl (B1667301) moiety acts as a sensitive probe for the absolute configuration. mdpi.comnih.gov While this compound lacks a strong intrinsic chromophore, derivatization can be used to introduce one, making ECD a viable tool for its stereochemical analysis. vulcanchem.com The dependence of ECD spectra on conformational factors is profound, and different conformers of the same molecule can even produce opposite ECD signals, highlighting the importance of a thorough conformational search.

The following table summarizes the application of these spectroscopic techniques to azepane-like structures.

| Technique | System Studied | Information Obtained |

|---|---|---|

| 1H NMR and 2D-NMR | Polyhydroxylated azepanes | Analysis of coupling constants and NOEs to determine preferred solution conformations and flexibility. rsc.orgresearchgate.net |

| Variable Temperature NMR | N-Boc-azepane derivatives | Studied the rotational barriers of the N-Boc group. whiterose.ac.uk |

| 2D-NMR (COSY, HMBC, NOESY) | Substituted oxo-azepines | Structural elucidation and assignment of relative stereochemistry. mdpi.com |

| Electronic Circular Dichroism (ECD) | Chiral azepane-carboxylic acid derivatives | Validation of absolute configuration. vulcanchem.com |

| Electronic Circular Dichroism (ECD) | 6,7-Dihydro-5H-dibenz[c,e]azepine derivatives | Determination of absolute configuration by relating biphenyl twist to ECD signal. mdpi.comnih.gov |

Derivatization Strategies for Analytical and Synthetic Applications

Protecting Group Strategies for the Hydroxyl and Amine Functionalities

In multi-step organic synthesis, it is often necessary to temporarily block one functional group to prevent it from reacting while another part of the molecule is being modified. masterorganicchemistry.comresearchgate.net This is achieved by introducing a "protecting group," which can be later removed under specific conditions to regenerate the original functional group. libretexts.org For a molecule like 4-Methylazepan-4-ol with two distinct reactive sites, an "orthogonal protection" strategy is highly valuable. This allows for the selective removal of one protecting group in the presence of another, enabling precise control over the synthetic sequence. masterorganicchemistry.comresearchgate.netlibretexts.org

Protection of the Secondary Amine: The secondary amine is typically more nucleophilic than the tertiary alcohol and can be selectively protected using a variety of common reagents. ddtjournal.com Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com

Boc (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to bases and nucleophiles but is readily removed under acidic conditions (e.g., trifluoroacetic acid). organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis. masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): Introduced using Fmoc-Cl, the Fmoc group is stable to acids but is cleaved by mild bases, such as piperidine (B6355638). masterorganicchemistry.com

The stability of the Boc group to base and the Fmoc group to acid makes them an orthogonal pair, ideal for complex syntheses. masterorganicchemistry.comlibretexts.org

Protection of the Tertiary Alcohol: Protecting a sterically hindered tertiary alcohol is more challenging than protecting primary or secondary alcohols. Silyl ethers are the most common protecting groups for alcohols. organic-chemistry.org While standard silylating agents may react sluggishly, more reactive reagents or catalyzed conditions can be effective. A recently developed photocleavable protecting group, benzoyldiisopropylchlorosilane (BDIPSCl), has been shown to effectively protect primary, secondary, and tertiary alcohols under standard silylation conditions. sigmaaldrich.com This group is notably stable but can be removed with visible light, offering an excellent orthogonal strategy relative to acid-labile (Boc) or base-labile (Fmoc) groups. sigmaaldrich.com

Orthogonal Protection Strategy for this compound: A plausible orthogonal strategy would involve first protecting the more reactive secondary amine with an acid-labile Boc group. Subsequently, the tertiary alcohol could be protected with the photocleavable BDIPS group. This would allow for selective deprotection of the amine with acid to perform N-functionalization, or selective deprotection of the alcohol with light to allow O-functionalization, while the other group remains protected.

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal To | Reference |

| Secondary Amine | Boc | Boc₂O, base | Acid (e.g., TFA) | Fmoc, Cbz, BDIPS | organic-chemistry.orgmasterorganicchemistry.com |

| Secondary Amine | Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | Boc, Cbz, BDIPS | masterorganicchemistry.com |

| Secondary Amine | Cbz | Cbz-Cl, base | H₂/Pd (Hydrogenolysis) | Boc, Fmoc | masterorganicchemistry.com |

| Tertiary Alcohol | BDIPS | BDIPS-Cl, base | Visible Light | Boc, Fmoc, Cbz | sigmaaldrich.com |

| Alcohol | THP (Tetrahydropyranyl) | Dihydropyran, acid catalyst | Aqueous Acid | Silyl ethers, Cbz | organic-chemistry.org |

| This table outlines potential protecting group strategies for this compound, emphasizing orthogonal approaches based on cited literature. |

Derivatization for Selective Chemical Transformations

Beyond protection, derivatization can be used to activate or modify the functional groups of this compound for subsequent, selective chemical reactions. This allows for the construction of more complex molecules based on the azepane scaffold. The azepane ring system itself is a valuable motif found in numerous small-molecule drugs. researchgate.net

Transformations at the Nitrogen Atom: With the hydroxyl group protected (e.g., as a BDIPS ether), the secondary amine can undergo a wide range of transformations.

N-Alkylation: The secondary amine can be selectively alkylated using alkyl halides in the presence of a base. slideshare.net Catalytic methods using alcohols as alkylating agents via a "borrowing hydrogen" strategy are also well-established and environmentally benign. slideshare.netrsc.org

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to form N-aryl bonds.

Acylation: Reaction with acid chlorides or anhydrides yields amides, providing access to a diverse range of structures.

Transformations at the Oxygen Atom: With the amine protected (e.g., as a Boc carbamate), the tertiary alcohol can be targeted.

Elimination: Although challenging, dehydration of the tertiary alcohol to form an alkene within the azepane ring could be achieved under strong acidic or dehydrating conditions. This would introduce an endocyclic double bond, a key feature of the azepine structure. chem-soc.si

Etherification: While direct etherification is difficult, conversion to the alkoxide under strongly basic conditions followed by reaction with an alkyl halide could be possible, though side reactions are likely.

Transformations of the Azepane Ring: The azepane ring itself can be the subject of chemical transformations. Ring-expansion reactions of smaller rings (like piperidines) or ring-closing reactions are common synthetic routes to azepanes. researchgate.net For a pre-formed scaffold like this compound, reactions could include:

Ring Opening: Under specific catalytic conditions, the C-N bonds of the ring could be cleaved.

Ring Contraction or Expansion: Rearrangement reactions, potentially initiated by functionalization at the C4 position, could lead to different ring systems.

Intramolecular Cyclization: After derivatizing both the N and O positions with appropriate linkers, intramolecular reactions could be used to form bicyclic structures. For instance, intramolecular 1,7-carbonyl-enamine cyclization is a known method for azepine ring closure.

These transformations highlight the versatility of the this compound scaffold for synthetic chemistry, enabled by the strategic use of derivatization and protecting group chemistry.

Advanced Analytical Method Development and Validation

Chromatographic Method Development (HPLC, LC-MS, GC-MS)

The development of robust chromatographic methods is essential for the separation, identification, and quantification of 4-Methylazepan-4-ol. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Optimization of Separation Parameters

The successful separation of this compound from potential impurities, starting materials, and degradation products hinges on the careful optimization of several key parameters.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase approach is often suitable for a polar compound like this compound. As a tertiary alcohol, it may present challenges in retention on standard C18 columns. Therefore, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative, enhancing retention for polar analytes. waters.comdiva-portal.org The optimization process involves a systematic evaluation of:

Column Chemistry: A polar-embedded or end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can provide a good starting point for reversed-phase separations. For HILIC, an amide or unbonded silica (B1680970) column would be appropriate. waters.commastelf.com

Mobile Phase Composition: A gradient elution is typically employed to ensure the efficient separation of compounds with varying polarities. A common mobile phase for reversed-phase HPLC consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com The pH of the aqueous phase is a critical parameter that can influence the peak shape and retention of the amine-containing azepane ring. For HILIC, a higher percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer is used. mdpi.com

Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min, which can be adjusted to optimize resolution and analysis time. chromatographyonline.com

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Temperature can also be used as a parameter to fine-tune selectivity. molnar-institute.com

For Gas Chromatography-Mass Spectrometry (GC-MS) , which is suitable for volatile and thermally stable compounds, direct analysis of this compound is feasible. Optimization would involve:

Column Selection: A mid-polarity capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane, is often effective for separating cyclic alcohols and amines. morressier.comscispace.com

Temperature Program: A programmed temperature ramp is essential to separate analytes with different boiling points. A typical program might start at a lower temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

Injector and Detector Temperatures: These are typically set higher than the final oven temperature to ensure efficient vaporization of the sample and prevent condensation.

Carrier Gas Flow Rate: Helium is a common carrier gas, with the flow rate optimized for the best separation efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. The optimization of the liquid chromatography parameters is similar to that for HPLC. For the mass spectrometer, parameters to be optimized include:

Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like this compound and is typically operated in positive ion mode to protonate the basic nitrogen atom, forming the [M+H]⁺ ion.

Ionization Parameters: Voltages of the capillary and cone, as well as gas flow rates (nebulizing and drying gases) and source temperature, are optimized to maximize the signal of the analyte.

A summary of proposed starting parameters for these techniques is presented in Table 1.

Table 1: Proposed Initial Chromatographic Parameters for this compound Analysis

| Parameter | HPLC (Reversed-Phase) | GC-MS | LC-MS/MS (HILIC) |

|---|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | BEH Amide, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium | A: 10 mM Ammonium Formate in WaterB: Acetonitrile with 0.1% Formic Acid |

| Gradient/Program | 5-95% B over 20 min | 70 °C (2 min), then 10 °C/min to 250 °C | 95-50% B over 10 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min (constant flow) | 0.4 mL/min |

| Temperature | 30 °C | Inlet: 250 °C | 40 °C |

| Detection | UV at 210 nm | MS Scan (m/z 40-300) | ESI+, MRM Transition (e.g., for [M+H]⁺) |

Detection Technologies (UV, MS, Fluorescence)

The choice of detector is crucial for achieving the desired sensitivity and specificity.

Ultraviolet (UV) Detection: this compound lacks a significant chromophore, which means its UV absorbance will be low. Detection at low wavelengths, around 200-215 nm, is generally required, though this can lead to interference from other components in the sample matrix. mastelf.com While not highly sensitive for this compound, UV detection can be sufficient for assay and purity determinations where concentrations are relatively high.

Mass Spectrometry (MS) Detection: MS is a highly specific and sensitive detection technique. In GC-MS , electron ionization (EI) leads to characteristic fragmentation patterns that can be used for structural elucidation and identification. For cyclic alcohols, fragmentation often involves the loss of water ([M-18]) and the alpha-cleavage leading to a prominent ion. whitman.edu In LC-MS , soft ionization techniques like ESI are used, which typically result in the protonated molecular ion [M+H]⁺, providing molecular weight information with high accuracy. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantification at very low levels.

Fluorescence Detection: Native fluorescence of this compound is not expected to be significant. However, derivatization with a fluorescent tag could be employed to enhance detection sensitivity. researchgate.net For instance, the amine group could be reacted with a reagent like dansyl chloride. Another approach involves photo-induced fluorescence, where UV irradiation converts a non-fluorescent compound into a fluorescent one. gsconlinepress.com This is a more complex approach but can offer high sensitivity.

Method Validation Parameters and Principles (ICH Guidelines)

Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validation. loesungsfabrik.delabmanager.comich.org

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For an assay of this compound, accuracy would be determined over a specified range (e.g., 80% to 120% of the target concentration). The acceptance criterion for recovery is generally within 98.0% to 102.0%. scispace.com

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).

Reproducibility: Assesses the precision between laboratories.

Precision is reported as the Relative Standard Deviation (RSD). For an assay, the RSD should typically be not more than 2%. scispace.com

Table 2: Representative Validation Data for Accuracy and Precision

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (Recovery) | 98.0 - 102.0% | 99.5%, 100.2%, 101.1% (at 3 levels) |

| Precision (Repeatability, n=6) | RSD ≤ 2.0% | 0.8% |

| Precision (Intermediate, n=6) | RSD ≤ 2.0% | 1.2% |

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of solutions with known concentrations. The data are then evaluated by linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. An r² value of ≥ 0.999 is typically desired.

The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, the minimum specified range is typically 80% to 120% of the test concentration. ich.org

Table 3: Representative Validation Data for Linearity and Range

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Range | 80 - 120% of nominal | 0.8 mg/mL - 1.2 mg/mL |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

Robustness and Specificity

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netchromatographyonline.com This provides an indication of its reliability during normal usage. For an HPLC method, typical parameters to investigate include:

pH of the mobile phase (e.g., ± 0.2 units)

Percentage of organic modifier (e.g., ± 2%)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

The effect of these variations on parameters like retention time, peak area, and resolution is evaluated.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netechemi.commastelf.com For an HPLC-UV method, specificity can be demonstrated by showing that the analyte peak is resolved from all other peaks and by performing peak purity analysis using a diode-array detector. In LC-MS and GC-MS, the high selectivity of the mass spectrometric detection inherently provides a high degree of specificity.

Table 4: Representative Robustness Study Parameters and Acceptance Criteria

| Parameter Varied | Variation | Acceptance Criteria for System Suitability |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | Tailing Factor: ≤ 2.0; Resolution: ≥ 2.0 |

| Column Temperature | ± 5 °C | Tailing Factor: ≤ 2.0; Resolution: ≥ 2.0 |

| Mobile Phase pH | ± 0.2 units | Tailing Factor: ≤ 2.0; Resolution: ≥ 2.0 |

| % Organic | ± 2% | Tailing Factor: ≤ 2.0; Resolution: ≥ 2.0 |

Stability-Indicating Methods and Forced Degradation Studies

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. massbank.jpajpaonline.com The development of such a method is essential for determining the shelf-life and storage conditions of a drug substance. researchgate.net Forced degradation, or stress testing, is a critical component of developing a SIM, as it purposefully exposes the drug substance to harsh conditions to generate potential degradation products. massbank.jpslideshare.net

Forced degradation studies for this compound would be designed to investigate its intrinsic stability and to elucidate its degradation pathways. google.com These studies typically involve exposing the compound to a variety of stress conditions, as mandated by regulatory bodies like the International Council on Harmonisation (ICH). researchgate.netiosrjournals.org

Stress Conditions for Forced Degradation of this compound:

The conditions for forced degradation studies are selected to simulate the various environmental factors a drug substance might encounter. For this compound, a tertiary alcohol, specific degradation pathways can be anticipated.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways for this compound |

| Acid Hydrolysis | 0.1 M to 1 M HCl, refluxed | Dehydration of the tertiary alcohol to form an alkene (e.g., 4-methyl-3,4,5,6-tetrahydro-2H-azepine or isomers). Protonation of the amine may offer some stability, but elimination reactions are still possible under harsh conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, refluxed | Generally, tertiary alcohols and saturated rings like azepane are stable to base. However, depending on the synthesis route, elimination or rearrangement could be forced under extreme conditions. |

| Oxidation | 3% to 30% H₂O₂, room temperature | The tertiary amine is susceptible to oxidation to form an N-oxide derivative (1-oxide-4-methylazepan-4-ol). The tertiary alcohol is generally resistant to oxidation, but strong oxidants could potentially lead to ring-opening or other degradants. |

| Thermal Degradation | Dry heat, typically 10°C above accelerated stability testing temperatures | Dehydration of the alcohol is a likely outcome. Other thermal rearrangements are also possible. |

| Photolytic Degradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic cleavage or rearrangement could occur, although specific pathways would need to be determined experimentally. researchgate.net |

The development of a stability-indicating HPLC method would be a primary focus. The goal is to achieve adequate separation between the intact this compound and all process-related impurities and degradation products. chromatographyonline.com A reverse-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like trifluoroacetic acid (TFA) would be a logical starting point. Detection would likely be performed using a UV detector, although this compound lacks a strong chromophore, which might necessitate the use of mass spectrometry (MS) for sensitive detection and identification. ontosight.ai

Impurity Profiling and Analysis